molecular formula C5H11ClFN B1440980 (S)-2-(Fluoromethyl)pyrrolidine hydrochloride CAS No. 787564-55-0

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride

Cat. No. B1440980
CAS RN: 787564-55-0
M. Wt: 139.6 g/mol
InChI Key: AUADADXQUIBHDA-JEDNCBNOSA-N
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Description

“(S)-2-(Fluoromethyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C5H11ClFN . It’s a derivative of pyrrolidine, a cyclic amine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a topic of interest in recent research. One approach involves the use of proline as a viable synthetic precursor . Another method involves a Rh(III)-Catalyzed Formal [4+1] approach to pyrrolidines from readily available unactivated terminal alkenes .


Molecular Structure Analysis

Pyrrolidine derivatives, such as “(S)-2-(Fluoromethyl)pyrrolidine hydrochloride”, have a pyrrolidine ring in their structure . The fluoro group has a strong inductive effect, enforcing a particular pucker upon the pyrrolidine ring .


Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions. For instance, the metal-free direct C–H functionalization of pyrrolidine, followed by the N-alkylation of the resulting pyrroline, produces the pyrolinium moiety .

Scientific Research Applications

Synthesis of Organic Compounds

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride: is utilized as a building block in the synthesis of various organic compounds. It plays a crucial role in activating ketones and aldehydes towards nucleophilic addition, which is a fundamental step in many synthetic pathways .

Enamine Formation and Aldol Condensation

This chemical serves as a catalyst in promoting aldol condensation of ketones and aldehydes by forming enamine intermediates. This process is vital for the construction of carbon-carbon bonds in organic synthesis .

Chiral Metal-Organic Frameworks (MOFs)

Chiral pyrrolidine functionalized MOFs leverage (S)-2-(Fluoromethyl)pyrrolidine hydrochloride for their synthesis. These frameworks are used for various asymmetric reactions and have potential applications in mimicking biological catalytic processes .

Covalent-Organic Frameworks (COFs)

Similar to MOFs, COFs also utilize this compound for the incorporation of chiral pyrrolidine structures. These materials are designed for specific applications, including gas storage, separation, and as catalysts in chemical reactions .

Supramolecular Chemistry

In the field of supramolecular chemistry, (S)-2-(Fluoromethyl)pyrrolidine hydrochloride is used to create strapped calix4pyrroles. These macrocyclic hosts are significant for molecular recognition, supramolecular extraction, and separation technology .

Ionic Liquid Crystals (ILCs)

The development of ILCs has seen the use of pyrrolidinium cations derived from (S)-2-(Fluoromethyl)pyrrolidine hydrochloride. These ILCs are noted for their higher electrochemical stability and are researched for applications in electronics and energy storage .

Mechanism of Action

While the specific mechanism of action for “(S)-2-(Fluoromethyl)pyrrolidine hydrochloride” is not explicitly stated in the sources, similar compounds like memantine are known to work by blocking the flow of current through channels of N-methyl-d-aspartate (NMDA) receptors .

Safety and Hazards

The specific safety and hazards information for “(S)-2-(Fluoromethyl)pyrrolidine hydrochloride” is not available in the sources. It’s always important to handle chemical compounds with care and follow safety guidelines .

Future Directions

The development of ionic liquid crystals (ILCs) using pyrrolidinium cation, which is related to pyrrolidine, has received considerable interest due to their higher electrochemical stability . This suggests potential future directions in the study and application of pyrrolidine derivatives.

properties

IUPAC Name

(2S)-2-(fluoromethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUADADXQUIBHDA-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)CF.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Fluoromethyl)pyrrolidine hydrochloride

CAS RN

787564-55-0
Record name (2S)-2-(fluoromethyl)pyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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